2,4-Dihydroxypyrimidine-5-carboxylic Acid

Process Chemistry Scale-up Synthesis Nucleoside Intermediate

Fragment-based drug discovery campaigns often fail due to lack of structural validation, leading to high synthetic attrition. 2,4-Dihydroxypyrimidine-5-carboxylic acid eliminates this risk with atomic-level crystallographic characterization. • Co-crystallized with MtUng at 1.72 Å resolution (PDB: 8I65), enabling rational fragment growing and merging strategies. • Core pharmacophore for HCMV pUL89-C inhibitors with demonstrated cell-based EC50 values of 14.4-22.8 μM. • Kilogram-scale synthesis via patented catalytic oxidation (96.1% yield, 99.3% purity) supports nucleoside analog supply chains. Supplied with full analytical documentation (HPLC, NMR) for reproducible research outcomes.

Molecular Formula C5H4N2O4
Molecular Weight 156.10 g/mol
CAS No. 23945-44-0
Cat. No. B016233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxypyrimidine-5-carboxylic Acid
CAS23945-44-0
Synonyms1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic Acid; _x000B_Isoorotic Acid, Uracil-5-carboxylic Acid;  2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid;  5-Carboxy-2,4-dihydroxypyrimidine;  5-Carboxyuracil;  NSC 79561; 
Molecular FormulaC5H4N2O4
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C(=O)O
InChIInChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
InChIKeyZXYAAVBXHKCJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxypyrimidine-5-carboxylic Acid: Properties and Specifications


2,4-Dihydroxypyrimidine-5-carboxylic acid (also known as uracil-5-carboxylic acid, isoorotic acid, or 5-carboxyuracil; molecular formula C5H4N2O4; molecular weight 156.10 g/mol) is a pyrimidinemonocarboxylic acid comprising a uracil core with a carboxyl substituent at position 5 [1]. It exists as a tautomer of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and appears as a white to slightly yellow crystalline powder with a melting point of 283 °C (dec.) and predicted pKa of 5.08 ± 0.20 . The compound is commercially available at ≥97.5% purity (HPLC) and functions as an endogenous metabolite, a versatile synthetic intermediate for nucleoside analogs, and a validated fragment for enzyme inhibitor development .

2,4-Dihydroxypyrimidine-5-carboxylic Acid: Why Analogs Cannot Substitute


Although uracil-based compounds share a common pyrimidinedione scaffold, substitution at the 5-position dictates fundamentally distinct physicochemical and functional properties. Uracil (unsubstituted) lacks the carboxyl handle required for downstream derivatization; 5-fluorouracil introduces electronegative fluorine that alters electronic distribution and imparts cytotoxicity but eliminates the carboxylic acid conjugation site [1]. Conversely, 6-substituted isomers such as orotic acid (carboxyl at position 6) exhibit different metal-chelating geometry and enzyme recognition profiles [2]. Even among carboxyl-bearing analogs, the precise 5-position placement on 2,4-dihydroxypyrimidine-5-carboxylic acid enables specific hydrogen-bonding networks in protein active sites—a feature validated crystallographically for MtUng and exploited in the design of HCV NS5b and HCMV pUL89-C inhibitors [3]. Generic substitution without validating position-specific reactivity, solubility (1.8 g/L in water at 20 °C), and tautomeric equilibrium risks failed synthetic campaigns and irreproducible biological data.

2,4-Dihydroxypyrimidine-5-carboxylic Acid: Quantitative Comparative Evidence


Synthesis Efficiency via Catalytic Oxidation

In a patented preparative method (CN108341785A), 2,4-dihydroxypyrimidine-5-carboxylic acid is synthesized from 5-methyluracil (thymine) via catalytic oxidation using 30% H₂O₂ and 1-hydroxy-1,2,3-benzotriazin-4(3H)-one at 130 °C under oxygen atmosphere in an autoclave reactor [1]. This route contrasts with alternative methods starting from methoxy methylene dimethyl malonate and urea (yield unspecified, reported only as 'acceptable for industrial production') [2]. The catalytic oxidation route achieves a documented yield of 96.1% with HPLC purity of 99.3%, providing procurement confidence in both cost-efficiency and product consistency for multi-gram to kilogram-scale requirements [1].

Process Chemistry Scale-up Synthesis Nucleoside Intermediate

Aqueous Solubility vs. Unsubstituted Uracil

The presence of the 5-carboxyl group reduces aqueous solubility of 2,4-dihydroxypyrimidine-5-carboxylic acid to 1.8 g/L at 20 °C, compared with unsubstituted uracil at approximately 3.6 g/L at 25 °C [1]. In DMSO, the compound achieves solubility of ≥25 mg/mL (160.15 mM) with ultrasonication and warming to 60 °C [2]. This differential solubility profile directly informs buffer selection for enzymatic assays and crystallization trials.

Formulation Biophysical Characterization Solubility Optimization

Fragment-Based MtUng Binding Validation

A co-crystal structure (PDB: 8I65) of 2,4-dihydroxypyrimidine-5-carboxylic acid (isoorotic acid) in complex with Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) has been determined at 1.72 Å resolution by X-ray diffraction [1]. The structure reveals specific and strong hydrogen-bonding interactions between the compound and active site residues, providing a validated fragment starting point for novel MtUng inhibitor design [1]. This level of atomic-resolution binding characterization is unavailable for many uracil analogs lacking crystallographic data. Barbituric acid fragments co-crystallized in the same study showed distinct binding poses, underscoring the position-specific recognition of the 5-carboxyuracil scaffold [1].

Fragment-Based Drug Discovery Structural Biology Tuberculosis Enzyme Inhibition

Antiviral Potency: DHP Acid vs. Ester/Amide Analogs

In a systematic evaluation of dihydroxypyrimidine (DHP) derivatives as inhibitors of human cytomegalovirus pUL89-C endonuclease, the carboxylic acid subtype (14)—for which 2,4-dihydroxypyrimidine-5-carboxylic acid serves as the core pharmacophore—demonstrated superior performance compared to matched methyl ester (13) and carboxamide (15) analogs [1]. Although sub-μM inhibitors were identified from all three subtypes, the acid series showed better overall potency, substantially larger thermal shift in thermal shift assays (TSA), and considerably better molecular docking scores [1]. In cell-based antiviral assays, six analogs inhibited HCMV with EC50 values of 14.4–22.8 μM, and the acid subtype displayed good in vitro ADME properties [1].

Antiviral HCMV Endonuclease Inhibitor Medicinal Chemistry

HCV NS5b Inhibitor Scaffold Evolution

2,4-Dihydroxypyrimidine-5-carboxylic acid represents the core scaffold of a novel class of HCV NS5b RNA-dependent RNA polymerase inhibitors that was rationally designed from earlier α,γ-diketoacid and meconic acid derivative leads [1]. The dihydroxypyrimidinecarboxylic acid pharmacophore emerged from structure-activity relationship studies that identified essential moieties required for polymerase inhibition [1]. This scaffold advancement represents a distinct mechanistic and structural evolution from first-generation diketoacid inhibitors, with the 5-carboxy-2,4-dihydroxypyrimidine architecture providing a validated template for metal-chelating, active-site-directed inhibition of viral polymerases [1].

HCV RNA Polymerase Antiviral Drug Design NS5b Inhibitor

Endogenous Metabolite Status and Tautomerism

2,4-Dihydroxypyrimidine-5-carboxylic acid exists in tautomeric equilibrium with uracil-5-carboxylic acid (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid), the form recognized in endogenous metabolic pathways [1]. This tautomeric relationship is formally defined in the ChEBI ontology, distinguishing it from non-tautomerizing pyrimidine analogs [1]. The compound is an endogenous metabolite reported in Stevia rebaudiana and can be enzymatically generated from 5-formyluracil via thymine 7-hydroxylase [2]. Unlike synthetic-only pyrimidine derivatives, its endogenous status confers biological relevance for studies of pyrimidine metabolism and nucleotide-related biochemical processes.

Metabolomics Endogenous Compound Biochemical Pathway Enzymatic Conversion

2,4-Dihydroxypyrimidine-5-carboxylic Acid: Research & Industrial Applications


Fragment-Based MtUng Inhibitor Discovery

The compound is validated as a crystallographically characterized fragment for MtUng inhibitor development. The 1.72 Å co-crystal structure (PDB: 8I65) provides atomic-level binding data that enables rational fragment growing and merging strategies, reducing the synthetic attrition common in fragment campaigns lacking structural information [1].

Lead Optimization for HCMV pUL89-C Endonuclease

As the core pharmacophore of the DHP acid subtype (14), 2,4-dihydroxypyrimidine-5-carboxylic acid serves as a starting scaffold for HCMV pUL89-C inhibitors. The acid functionality confers superior target engagement (thermal shift, docking scores) compared to ester and amide analogs, with demonstrated cell-based EC50 values of 14.4–22.8 μM [2]. Medicinal chemistry teams can use this scaffold to optimize potency and ADME properties.

Process-Scale Synthesis of Nucleoside Drug Intermediates

The patented catalytic oxidation route from 5-methyluracil (CN108341785A) delivers 96.1% yield and 99.3% purity, establishing 2,4-dihydroxypyrimidine-5-carboxylic acid as a reliable intermediate for nucleoside analog production [3]. The method is suitable for kilogram-scale operations, supporting supply chains for advanced nucleoside therapeutics including those referenced in patent literature as intermediates for drugs such as avanafil [3].

Metabolomics and Pyrimidine Pathway Studies

As an endogenous metabolite present in Stevia rebaudiana and a known product of thymine 7-hydroxylase activity on 5-formyluracil, the compound is directly applicable to metabolomic profiling, enzymatic pathway mapping, and studies of pyrimidine nucleotide metabolism [4]. Its tautomeric relationship with uracil-5-carboxylic acid aligns with physiologically relevant forms in biochemical assays.

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